molecular formula C9H9F2NO3 B8233714 O-(2,5-Difluorophenyl)-L-serine

O-(2,5-Difluorophenyl)-L-serine

Cat. No.: B8233714
M. Wt: 217.17 g/mol
InChI Key: CSXZZFQVJQPBMK-ZETCQYMHSA-N
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Description

However, extensive data is available for its structural analog, O-(2,3-Difluorophenyl)-L-serine (CAS 1509956-04-0), which shares similarities in fluorine substitution patterns and functional groups.

Properties

IUPAC Name

(2S)-2-amino-3-(2,5-difluorophenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c10-5-1-2-6(11)8(3-5)15-4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXZZFQVJQPBMK-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCC(C(=O)O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)OC[C@@H](C(=O)O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2,5-Difluorophenyl)-L-serine typically involves the introduction of the difluorophenoxy group to a suitable amino acid precursor. One common method involves the use of nucleophilic substitution reactions where the difluorophenoxy group is introduced via a halogenated intermediate. The reaction conditions often include the use of polar aprotic solvents and bases to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

O-(2,5-Difluorophenyl)-L-serine can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxyl group may produce alcohol derivatives.

Scientific Research Applications

O-(2,5-Difluorophenyl)-L-serine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of O-(2,5-Difluorophenyl)-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Analog: O-(2,3-Difluorophenyl)-L-serine

Key Properties ():

  • Molecular Formula: C₉H₉F₂NO₃
  • Molecular Weight : 217.17 g/mol
  • Fluorine Substitution : Fluorine atoms at positions 2 and 3 on the phenyl ring.
  • Reactivity : High reactivity in nucleophilic substitutions, esterifications, and amidation due to the hydroxyl (-OH) and carboxyl (-COOH) groups on the L-serine backbone.
  • Stability : Enhanced by fluorine substitution; however, decomposition occurs under heat or prolonged light exposure.
  • Solubility: Soluble in polar organic solvents (e.g., DMSO, methanol) and water .
Functional Analog: 5-(2-(2,5-Difluorophenyl)Pyrrolidin-1-Yl)-3-(1H-Pyrazol-1-Yl)Pyrazolo[1,5-A]Pyrimidine Derivatives

Key Properties ():

  • Structure : Contains a 2,5-difluorophenyl group fused to a pyrazolopyrimidine scaffold.
  • Biological Activity : Acts as a TRK kinase inhibitor, demonstrating efficacy in cancer treatment by targeting oncogenic signaling pathways.
  • Fluorine Role : The 2,5-difluorophenyl group enhances binding affinity to TRK kinases through hydrophobic interactions and steric stabilization .

Comparison with O-(2,3-Difluorophenyl)-L-serine :

Parameter O-(2,3-Difluorophenyl)-L-serine Pyrazolopyrimidine Derivative
Primary Application Biochemical research Anticancer therapeutics
Fluorine Position 2,3 on phenyl ring 2,5 on phenyl ring
Solubility Polar solvents, water Likely lipophilic (no data)
Stability Sensitive to heat/light Optimized for pharmacokinetics
Mechanism of Action Reactive in organic synthesis TRK kinase inhibition

Critical Observations :

  • The position of fluorine substitution (2,3 vs. 2,5) significantly impacts molecular interactions. For example, the 2,5-difluorophenyl group in kinase inhibitors improves target binding , while the 2,3 substitution in L-serine derivatives enhances electronic effects for synthetic applications .
  • Fluorine substitution generally increases metabolic stability and lipophilicity, but this depends on the scaffold. The L-serine derivative retains water solubility due to its polar backbone, whereas the pyrazolopyrimidine derivative is designed for membrane permeability .
Other Fluorinated Amino Acid Derivatives
  • O-(3,4-Difluorophenyl)-L-serine (hypothetical analog): Predicted to exhibit lower reactivity than the 2,3-isomer due to reduced steric hindrance near the hydroxyl group. No direct evidence available; inferences based on electronic effects of fluorine positioning.

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